BenchChemオンラインストアへようこそ!

4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Monoamine oxidase inhibition hMAO-A 2-Pyrazoline SAR

This compound uniquely combines a free N1-H pyrazoline, 5-ortho-methoxyphenyl group, and a 4-bromo-2-hydroxyphenyl moiety—a structural triad not shared by any single commercial analog. Procurement is essential for systematic SAR exploration of N1-derivatized libraries (>900-fold MAO-A potency modulation) and confirmation of coronavirus Mpro inhibition for a non-patent-exemplified variant. The free NH enables direct functionalization, while the ortho-OCH₃ vs. para-OCH₃ and bromine presence are pivotal for deconvoluting MAO-A/B isoform selectivity. This scaffold also serves as a model system for investigating bromine-mediated halogen bonding in enzyme active sites.

Molecular Formula C16H15BrN2O2
Molecular Weight 347.212
CAS No. 610277-67-3
Cat. No. B2501084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
CAS610277-67-3
Molecular FormulaC16H15BrN2O2
Molecular Weight347.212
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CC(=NN2)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C16H15BrN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-8,13,18,20H,9H2,1H3
InChIKeyPFILICLWKWHUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-67-3): Structural Identity and Scaffold Context for Research Procurement


4-Bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-67-3; molecular formula C₁₆H₁₅BrN₂O₂; MW 347.21 g/mol) is a trisubstituted 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative bearing a 4-bromo-2-hydroxyphenyl moiety at the 3-position and a 2-methoxyphenyl (ortho-OCH₃) substituent at the 5-position [1]. The compound belongs to the bromophenol-pyrazoline chemotype covered under the general Markush structure of US patent US20220041585A1, which claims this scaffold as an inhibitor of coronavirus main protease (Mpro) [2]. Pyrazoline derivatives containing bromophenol and methoxyphenyl pharmacophores are established inhibitors of monoamine oxidase (MAO) isoforms, with selectivity profiles governed by the precise substitution pattern on the pyrazoline ring and pendant aryl groups [3]. The compound is listed by multiple research chemical suppliers as a building block for medicinal chemistry and drug discovery applications.

Why Generic Pyrazoline Substitution Fails for CAS 610277-67-3: Positional Isomerism, Halogen Effects, and N1-Substitution Govern Biological Outcomes


Trisubstituted 4,5-dihydro-1H-pyrazoles cannot be treated as interchangeable commodities because MAO-A inhibitory potency, MAO-A/B selectivity, and coronavirus Mpro inhibitory activity are exquisitely sensitive to three structural variables: (i) the position of the methoxy group on the 5-aryl ring (ortho vs. para), (ii) the presence and position of bromine on the phenol ring, and (iii) the nature of the N1 substituent (free NH vs. acyl/aroyl) [1]. Published data demonstrate that shifting the methoxy group from the para to the ortho position in closely related 2-pyrazoline analogs alters MAO-A IC₅₀ values by orders of magnitude, while bromination of the phenol ring can enhance enzyme inhibitory potency by up to 10-fold relative to non-halogenated congeners [2]. The target compound uniquely combines a free NH at N1, ortho-methoxy substitution on the 5-phenyl ring, and a 4-bromo-2-hydroxyphenyl group at the 3-position—a triad not shared by any single commercial analog . Procurement based solely on pyrazoline class membership without specifying this exact substitution pattern risks selecting a molecule with a fundamentally different biological activity profile.

Quantitative Differentiation Evidence for 4-Bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-67-3) vs. Closest Analogs


Ortho-Methoxy (2-OCH₃) vs. Para-Methoxy (4-OCH₃) Positioning on the 5-Aryl Ring: Impact on hMAO-A Binding Affinity

The target compound carries a 2-methoxyphenyl (ortho-OCH₃) substituent at the pyrazoline 5-position. The closest structurally characterized analog with quantitative hMAO-A data—(3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (compound 5i)—bears a 4-methoxyphenyl (para-OCH₃) group at the equivalent position and achieves an hMAO-A Ki of 0.004 ± 0.001 µM, exceeding the potency of the reference drug moclobemide (Ki ~0.2 µM for hMAO-A) [1]. The ortho-methoxy orientation in the target compound alters the dihedral angle between the 5-aryl ring and the pyrazoline core, modifies the spatial presentation of the methoxy oxygen for hydrogen bonding with active-site residues, and introduces steric constraints absent in the para-substituted comparator [2]. While direct experimental data for the target compound are not published, 3D-QSAR models from the Chimenti et al. study on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazoles indicate that steric and electrostatic field parameters at the 5-aryl para vs. ortho positions contribute differentially to MAO-A inhibitory potency, suggesting that the target compound's ortho-OCH₃ substitution pattern will produce a distinct activity signature from para-OCH₃ analogs [3].

Monoamine oxidase inhibition hMAO-A 2-Pyrazoline SAR Ortho vs. para methoxy

Bromine at Phenol 4-Position: Quantitative Potency Enhancement vs. Non-Halogenated Pyrazoline Congeners in MAO Inhibition

The target compound (CAS 610277-67-3; C₁₆H₁₅BrN₂O₂; MW 347.21) bears a bromine atom at the 4-position of the 2-hydroxyphenyl ring. The direct debrominated analog, 2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-64-0; C₁₆H₁₆N₂O₂; MW 268.31), lacks this halogen . In the broader 4,5-dihydro-1H-pyrazole class, bromine substitution on the phenol or phenyl ring consistently enhances MAO-A inhibitory potency. Data from the Chimenti et al. (2006) series curated in BRENDA demonstrate that 1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole exhibits an MAO-A IC₅₀ of 0.00001 mM (0.01 µM), which is 10-fold more potent than the non-brominated 1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazole (MAO-A IC₅₀ = 0.0001 mM, 0.1 µM) when tested against Bos taurus MAO-A under identical conditions [1]. Similarly, the Evranos-Aksoz et al. (2017) study identifies 3-(5-bromo-2-hydroxyphenyl)-substituted pyrazolines as the most potent hMAO-A inhibitors in their series (Ki = 0.004 µM) [2]. This class-level bromine effect is attributed to enhanced van der Waals interactions with the hydrophobic active-site cavity of MAO-A and to the electron-withdrawing effect of bromine modulating the phenolic pKa and hydrogen-bond donor strength.

Halogen SAR Bromophenol pharmacophore MAO-A potency enhancement Debrominated analog comparison

Free NH at Pyrazoline N1: Synthetic Versatility Differentiation vs. N-Acyl/N-Aroyl Substituted Analogs

The target compound retains a free NH group at the N1 position of the 4,5-dihydro-1H-pyrazole ring, distinguishing it from most biologically characterized analogs in the literature that bear N-acetyl, N-benzoyl, N-phenyl, or N-carbothioamide substituents. The closest 2-methoxyphenyl-bearing analog with published MAO data—2-[1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (Chimenti et al. 2006)—carries an N-(4-chlorophenyl) group and shows MAO-A IC₅₀ = 0.0094 mM (9.4 µM) and MAO-B IC₅₀ = 0.48 mM (480 µM), representing ~51-fold selectivity for MAO-A [1]. In contrast, the most potent N-acetyl substituted analogs in the series achieve MAO-A IC₅₀ values in the low nanomolar range (e.g., 1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole IC₅₀ = 10 nM) [2]. The free NH in the target compound is a chemically addressable handle enabling late-stage N-functionalization (acylation, sulfonylation, alkylation, carbamoylation) to generate focused libraries for SAR exploration, a synthetic option foreclosed in pre-substituted N-acyl or N-aryl analogs [3]. This positions the target compound as a versatile intermediate for divergent synthesis rather than as an end-point bioactive molecule.

Pyrazoline N1 substitution Building block utility Late-stage functionalization Free NH vs. N-acyl

Patent-Covered Bromophenol-Pyrazoline Mpro Inhibitor Scaffold: Coronavirus Antiviral Potential Not Shared by Non-Brominated or N-Substituted Analogs

The target compound falls within the general structural formula of US patent US20220041585A1 (Shandong University, filed 2021-07-14, granted 2023-11-21), which claims bromophenol-pyrazoline compounds where R₁, R₂, R₃ = H, Br, OH; R₅, R₆, R₇ = H, Br, NO₂, OH, CH₃, OCH₃; and R₄ = H, CHO, COCH₃, COCH₂CH₃, COOCH₃, COOCH₂CH₃, Ph, CH₂Ph, CONH₂, CSNH₂ [1]. The patent explicitly demonstrates that exemplified bromophenol-pyrazoline compounds (6a, 6b, 6c) exhibit efficient inhibitory activity against coronavirus main protease (Mpro) and suppress coronavirus replication in Vero E6 cells, with IC₅₀ values determined for compound 6a in a viral RNA replication assay [2]. The target compound's specific substitution pattern (R₁/R₂/R₃ = H/Br/H; R₅ = OCH₃ at R₆ or R₇ depending on assignment; R₄ = H) is explicitly encompassed by the Markush claims. Notably, the patent's bioactivity data for Mpro inhibition are associated with the bromophenol-pyrazoline core structure; non-brominated pyrazolines and those lacking the phenolic OH are excluded from the patent claims, underscoring the functional necessity of the bromophenol pharmacophore [3].

Coronavirus Mpro inhibition SARS-CoV-2 main protease Bromophenol-pyrazoline patent Antiviral scaffold

Drug-Likeness and Physicochemical Profile: Favorable Lead-Like Properties vs. Higher-Molecular-Weight N-Substituted Pyrazoline Analogs

The target compound possesses calculated physicochemical properties highly favorable for a lead-like chemical probe: MW = 347.21 g/mol, clogP ≈ 2.56, topological polar surface area (tPSA) ≈ 49.41 Ų, 2 rotatable bonds, 1 hydrogen-bond donor (phenolic OH), and 4 hydrogen-bond acceptors, satisfying all Lipinski Rule of 5 criteria with zero violations [1]. In contrast, the most potent published MAO-A inhibitor in the closely related series—compound 5i from Evranos-Aksoz et al. 2017—has a molecular weight of approximately 451 g/mol owing to its N-benzoyl substitution, placing it outside the lead-like chemical space (MW > 350) and closer to drug-like boundaries [2]. The target compound's lower molecular weight, reduced lipophilicity, and the presence of a synthetically tractable free NH position make it a more attractive starting point for fragment growth or scaffold-hopping campaigns compared to larger, more lipophilic N-substituted analogs. The calculated logP of ~2.56 also suggests adequate aqueous solubility for biochemical assay conditions without the solubility deficits associated with higher-logP diaryl pyrazolines [3].

Drug-likeness Lipinski Rule of 5 Lead-like properties Physicochemical profiling

2-Methoxyphenyl (Ortho) vs. Other 5-Aryl Substituents: Differential MAO-A/B Selectivity Profiles in the Pyrazoline Class

The 2-methoxyphenyl (ortho-OCH₃) substituent at the pyrazoline 5-position is sparsely represented in published pyrazoline MAO inhibitor datasets, where most characterized analogs bear 4-substituted phenyl, 4-methoxyphenyl, 2,4-dichlorophenyl, or 2-nitrophenyl groups. The BRENDA-curated data for 2-[1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol—the only 2-methoxyphenyl-bearing analog with quantitative MAO-A and MAO-B data—shows MAO-A IC₅₀ = 0.0094 mM (9.4 µM) and MAO-B IC₅₀ = 0.48 mM (480 µM), corresponding to a selectivity ratio (MAO-B IC₅₀ / MAO-A IC₅₀) of approximately 51 in favor of MAO-A [1]. By comparison, the 4-methoxyphenyl analog (compound 5i) achieves an extraordinary MAO-A selectivity index of 5.55 × 10⁻⁵ (hMAO-A Ki = 0.004 µM) [2], while 5-(2,4-dichlorophenyl)-substituted analogs show MAO-A IC₅₀ values in the ~9 µM range with ~33-fold selectivity [3]. These data suggest that the 2-methoxyphenyl group associates with a moderate (30-50-fold) MAO-A selectivity window that is distinct from both the extreme selectivity of 4-methoxyphenyl analogs and the broader inhibition profiles of halogenated 5-aryl analogs. The target compound, lacking the N-(4-chlorophenyl) substituent present in the comparator, may exhibit a shifted selectivity profile, representing an underexplored region of pyrazoline MAO selectivity space.

MAO isoform selectivity MAO-A vs. MAO-B 5-aryl substitution 2-Methoxyphenyl pharmacophore

Optimal Research and Procurement Application Scenarios for 4-Bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-67-3)


Divergent Synthesis of Focused Pyrazoline Libraries via N1 Functionalization for MAO-A SAR Exploration

The free NH at the pyrazoline N1 position positions this compound as an ideal core scaffold for parallel synthesis of N-acyl, N-sulfonyl, N-alkyl, and N-carbamothioyl derivatives. Published SAR from Chimenti et al. (2006) demonstrates that N1-substitution can modulate MAO-A IC₅₀ from 10 nM (N-acetyl) to >9 µM (N-(4-chlorophenyl)), a >900-fold dynamic range [1]. Procurement of the free-NH target compound enables systematic exploration of this N1 chemical space without the need for deprotection steps. The ortho-methoxy group simultaneously provides a distinct steric and electronic environment at the 5-position not available in commercial para-methoxy analogs, allowing interrogation of how 5-aryl ortho-substitution influences MAO-A/B selectivity in the context of variable N1 substituents [2].

Coronavirus Mpro Inhibitor Hit Validation and Lead Expansion Under US20220041585A1 Patent Landscape

As a compound encompassed by the Markush claims of US20220041585A1, the target compound is positioned for use in coronavirus Mpro drug discovery programs. The patent establishes that bromophenol-pyrazoline compounds inhibit Mpro enzymatic activity and suppress viral replication in Vero E6 cells [1]. Procurement of this specific compound enables: (i) confirmation of Mpro inhibitory activity for a scaffold variant bearing ortho-methoxyphenyl substitution not explicitly exemplified in the patent; (ii) head-to-head comparison with patent-exemplified compounds (6a-6c) to establish SAR around the 5-aryl substitution; and (iii) exploration of the free-NH pyrazoline as a prodrug or metabolite candidate, distinct from the N-substituted compounds predominantly described in the patent examples [2].

Bromophenol Pharmacophore Probe for Halogen Bonding Studies in MAO Enzyme Active Sites

The 4-bromo-2-hydroxyphenyl moiety in the target compound serves as a model system for studying the contribution of halogen bonding to MAO-A active-site recognition. The 10-fold potency enhancement observed for 4-bromophenyl vs. phenyl pyrazolines in the Chimenti et al. series [1] suggests that bromine-mediated interactions (van der Waals contacts and potential halogen bonding with backbone carbonyl oxygens) significantly stabilize the enzyme-inhibitor complex. The target compound, bearing both a bromine atom and a phenolic OH capable of forming an intramolecular hydrogen bond, provides an experimentally tractable system for X-ray co-crystallography or molecular dynamics studies to elucidate the structural basis of halogen-dependent potency enhancement in this chemotype [2].

Comparative Selectivity Profiling: Ortho-Methoxy vs. Para-Methoxy Pyrazolines as Isoform-Selective MAO Inhibitors

The target compound enables a systematic head-to-head comparison of ortho-methoxy vs. para-methoxy 5-aryl substitution on MAO-A/B isoform selectivity. The para-methoxy analog (compound 5i) achieves extreme MAO-A selectivity (SI = 5.55 × 10⁻⁵), while the only published ortho-methoxy comparator (N-(4-chlorophenyl) derivative) shows moderate ~51-fold selectivity [1]. By procuring both the target compound and its debrominated analog (CAS 610277-64-0), research groups can deconvolute the contributions of: (i) ortho-OCH₃ vs. para-OCH₃ positioning; (ii) bromine presence vs. absence on the phenol ring; and (iii) free NH vs. N-substitution, to MAO isoform selectivity [2]. This combinatorial comparison is essential for rational design of pyrazoline-based MAO inhibitors with predetermined selectivity profiles for neurological disorder applications [3].

Quote Request

Request a Quote for 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.